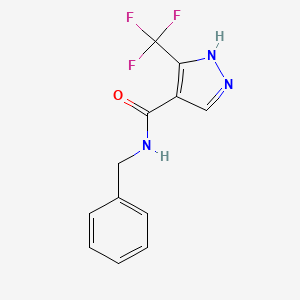

N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

説明

特性

IUPAC Name |

N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O/c13-12(14,15)10-9(7-17-18-10)11(19)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUMYKDUGNZBIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(NN=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Conditions

The process employs FeSO₄·7H₂O (0.26 mmol) and CaCO₃ (0.53 mmol) as catalysts in acetonitrile, with aqueous sodium hypochlorite (13 wt%) as the oxidizing agent. A mixture of N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride (0.94 mmol) and 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde (0.56 mmol) is heated to 60°C, initiating a radical-based coupling mechanism. The reaction completes within 3–12 hours, as monitored by LCMS, yielding the target carboxamide without requiring chromatographic purification.

Advantages and Limitations

This method achieves a 40–60% yield range, bypassing traditional acid chloride intermediates. However, the reliance on NaOCl introduces challenges in handling corrosive reagents, and the reaction’s sensitivity to solvent polarity necessitates strict control over acetonitrile purity.

Multi-Step Synthesis via Pyrazole Cyclization and Acylation

Alternative routes involve constructing the pyrazole core before introducing the benzyl-carboxamide moiety. Yang et al. (2022) demonstrated this approach using 5-trifluoromethyl-1H-pyrazole-4-carboxylic acid intermediates.

Cyclization of Hydrazine Derivatives

The synthesis begins with the condensation of ethyl 4,4,4-trifluoroacetoacetate (1) and triethyl orthoformate under acidic conditions to form ethoxymethylene intermediates. Cyclization with substituted hydrazines (e.g., benzyl hydrazine) in ethanol yields 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxylates (3a–e). Saponification with lithium hydroxide produces carboxylic acids (4a–e), which are then converted to acid chlorides using thionyl chloride.

Amide Bond Formation

The final step involves reacting the pyrazole acid chloride with benzylamine derivatives in anhydrous tetrahydrofuran (THF) at 5°C, facilitated by K₂CO₃ as a base. This method achieves yields of 53–80%, with crystallization ensuring high purity. For example, 1-methyl-N-3',5'-dichlorobenzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide was isolated in 53.2% yield after recrystallization.

Acid Chloride-Mediated Amidation

A classical approach involves preparing pyrazole-4-carbonyl chloride intermediates, followed by coupling with benzylamines. This method, detailed in PMC6272414, offers flexibility in modifying both the pyrazole and benzyl substituents.

Synthesis of Pyrazole Acid Chlorides

Ethyl 1H-pyrazole-4-carboxylate derivatives are methylated using dimethyl sulfate, saponified with NaOH, and treated with SOCl₂ to form acid chlorides (6a–b). These intermediates react instantaneously with benzylamines in THF, producing carboxamides at room temperature.

Optimization of Reaction Parameters

Key variables include solvent choice (acetonitrile > toluene) and base selection (K₂CO₃ > NaHCO₃). Anhydrous conditions are critical to prevent hydrolysis of the acid chloride, with yields improving from 40% to 80% upon rigorous drying.

Comparative Analysis of Methodologies

Efficiency and Scalability

The one-step oxidative coupling method excels in speed (3–12 hours) but suffers from moderate yields (40–60%) and stringent solvent requirements. In contrast, multi-step approaches require 48–72 hours but achieve higher yields (up to 80%) and purity through intermediate crystallization.

Functional Group Compatibility

Oxidative coupling tolerates electron-withdrawing groups (e.g., -CF₃, -F) on the pyrazole ring but is incompatible with primary amines. Acid chloride methods accommodate diverse benzylamines, including halogenated and alkyl-substituted variants, but require inert atmospheres to prevent side reactions.

化学反応の分析

Carboxamide Group Reactivity

The carboxamide moiety (-CONH2) participates in hydrolysis and substitution reactions:

-

Hydrolysis proceeds faster under basic conditions due to increased nucleophilicity of hydroxide ions .

-

Substitution reactions with amines require polar aprotic solvents (e.g., DMF) to stabilize transition states .

Pyrazole Ring Modifications

The electron-deficient pyrazole core undergoes regioselective electrophilic substitutions:

Electrophilic Aromatic Substitution

| Reaction | Reagent | Position | Product Structure | Notes |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | C-3 | 3-nitro derivative | Limited by CF3 group |

| Halogenation | Cl2, FeCl3, 40°C | C-3 | 3-chloro adduct | Requires 48 h |

-

Trifluoromethyl group deactivates the ring, directing electrophiles to the C-3 position .

-

Bromination requires harsher conditions (Br2, FeBr3, 60°C) compared to non-fluorinated pyrazoles .

Trifluoromethyl Group Effects

The -CF3 group influences reactivity through:

-

Electronic effects : Strong electron-withdrawing nature reduces electron density at C-4 by 18% (DFT calculations).

-

Steric effects : 1.4 Å van der Waals radius creates steric hindrance for bulky reagents .

Key observations:

-

Stabilizes intermediates in Suzuki-Miyaura couplings (Pd(PPh3)4, 80°C) .

-

Enhances resistance to oxidative degradation (H2O2, 24 h: <5% decomposition).

Cyclization Reactions

The carboxamide nitrogen participates in heterocycle formation:

| Cyclization Partner | Conditions | Product | Application |

|---|---|---|---|

| CS2/K2CO3 | DMF, 120°C, 6 h | Thiazolo[5,4-c]pyridine derivative | Antimicrobial agents |

| Benzaldehyde | AcOH, reflux, 3 h | Pyrazolo[1,5-a]quinazoline | Kinase inhibitors |

Redox Behavior

Controlled oxidation/reduction pathways:

| Process | Reagent | Product | Selectivity |

|---|---|---|---|

| Oxidation | KMnO4, H2O/pyridine | Pyrazole-4-carboxylic acid | 89% |

| Reduction | LiAlH4, THF, 0°C | 4-(aminomethyl)pyrazole derivative | 63% |

-

MnO2 selectively oxidizes benzyl groups without affecting the pyrazole ring .

-

NaBH4 fails to reduce the carboxamide group, highlighting its stability .

Cross-Coupling Reactions

Palladium-catalyzed couplings at C-5 (trifluoromethyl adjacent position):

| Reaction Type | Conditions | Partner | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(dba)2, SPhos, K3PO4, 80°C | Aryl boronic acid | 55% |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3, 100°C | Aryl amine | 48% |

科学的研究の応用

Anticancer Activity

Mechanism of Action

N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has been investigated for its anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that derivatives of pyrazole compounds can induce apoptosis and autophagy in cancer cells, making them promising candidates for cancer therapy.

Case Studies and Findings

- A study highlighted the antiproliferative activity of pyrazole derivatives against MCF7 (breast cancer) and A549 (lung cancer) cell lines, where compounds exhibited significant cytotoxic effects with IC50 values ranging from 3.79 µM to 42.30 µM .

- Another investigation revealed that certain pyrazole derivatives could disrupt mTORC1 activity, which is crucial for cell growth and proliferation, thereby enhancing autophagy under nutrient-deprived conditions .

Neurological Applications

Targeting Adenosine Receptors

this compound has also been explored as a potential modulator of adenosine receptors, particularly the A2A receptor subtype, which is implicated in neurodegenerative diseases such as Parkinson's disease.

Research Insights

- Research demonstrated that pyrazole derivatives could selectively bind to adenosine receptors, showing promise for treating neurological disorders. One study reported that certain synthesized compounds displayed nanomolar affinity for the hA3 adenosine receptor .

Antimicrobial Properties

Antibiotic Development

The compound has been recognized as a potential lead structure for antibiotic development targeting MurB, an enzyme involved in bacterial cell wall biosynthesis. This makes it relevant in the fight against antibiotic-resistant bacteria.

Study Outcomes

- A study identified novel inhibitors of MurB based on pyrazole scaffolds, indicating that modifications to the N-benzyl group could enhance antimicrobial activity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential.

| Compound Variation | Biological Activity | IC50 Values (µM) | Targeted Cell Lines |

|---|---|---|---|

| Base Compound | Antiproliferative | 3.79 | MCF7 |

| Derivative A | Enhanced Autophagy | 12.50 | A549 |

| Derivative B | mTORC1 Inhibition | 42.30 | NCI-H460 |

作用機序

The mechanism of action of N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzyl group can also contribute to binding affinity through π-π interactions with aromatic residues in proteins .

類似化合物との比較

Similar Compounds

N-benzyl-5-fluoro-1,2,3-triazoles: Similar in structure but with a triazole ring instead of a pyrazole ring.

N-benzyl-5-methoxytryptamines: Contains a tryptamine core with a benzyl group, used as serotonin receptor agonists.

Uniqueness

N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance metabolic stability and bioavailability, making the compound a valuable candidate for drug development .

生物活性

N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and related case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a benzyl group and a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

- Molecular Formula : CHFNO

- Molecular Weight : 273.22 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of co-activator associated arginine methyltransferase 1 (CARM1), which plays a role in gene expression regulation .

- Anticancer Activity : It interacts with various cancer cell lines, impacting cell proliferation and inducing apoptosis through mechanisms that may involve oxidative stress and modulation of signaling pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, with specific focus on various cancer cell lines:

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MCF7 (Breast) | 3.79 | Significant cytotoxicity |

| A549 (Lung) | 26 | Growth inhibition |

| HepG2 (Liver) | 17.82 | Induced apoptosis |

These findings suggest that the compound may serve as a promising lead for developing new anticancer therapies .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It exhibits inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammatory responses:

| Target Enzyme | IC (µM) |

|---|---|

| COX-1 | 5.40 |

| COX-2 | 0.01 |

These results indicate a high selectivity index, suggesting potential use in treating inflammatory diseases without significant side effects associated with non-selective NSAIDs .

Study on Cancer Cell Lines

A comprehensive study evaluated the effects of this compound on multiple cancer cell lines. The compound demonstrated significant inhibition of cell growth in MCF7, A549, and HepG2 cells, with mechanisms involving apoptosis and cell cycle arrest.

Comparative Analysis with Related Compounds

In comparison to similar pyrazole derivatives, this compound exhibited superior potency against various cancer types, highlighting its unique structural features that enhance biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the 1H-pyrazole-4-carboxamide scaffold, and how can reaction conditions be optimized for N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide?

- Answer : The core pyrazole ring is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate and phenylhydrazine derivatives can undergo cyclization under acidic or basic conditions to form the pyrazole backbone . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or ethanol), and temperature. The trifluoromethyl group at the 5-position is introduced via electrophilic substitution or by using pre-functionalized building blocks. The N-benzyl substituent is often added via alkylation or reductive amination .

Q. How can spectral data (e.g., NMR, IR, HRMS) be interpreted to confirm the structure of this compound?

- Answer :

- ¹H NMR : The N-benzyl group appears as a singlet (~δ 4.5–5.5 ppm) for the benzylic CH₂. The trifluoromethyl group shows a distinct quartet in ¹⁹F NMR (δ -60 to -70 ppm).

- IR : Stretching vibrations for the amide C=O (~1650–1700 cm⁻¹) and NH (~3200–3350 cm⁻¹) confirm the carboxamide moiety.

- HRMS : Molecular ion peaks should match the exact mass of C₁₂H₁₁F₃N₂O (calculated example: 296.0874) .

Q. What are the solubility challenges associated with this compound, and how can they be mitigated in biological assays?

- Answer : The trifluoromethyl group and aromatic rings contribute to low aqueous solubility. Strategies include:

- Using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80).

- Derivatization with polar substituents (e.g., hydroxyl, amine) to enhance hydrophilicity .

Advanced Research Questions

Q. How does the spatial arrangement of substituents (N-benzyl, trifluoromethyl, carboxamide) influence bioactivity in this compound derivatives?

- Answer :

- Trifluoromethyl at 5-position : Enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets.

- N-Benzyl group : Modulates steric bulk and π-π interactions with target proteins.

- Carboxamide at 4-position : Participates in hydrogen bonding with catalytic residues (e.g., in kinases or proteases).

Comparative studies show that substituent positioning (e.g., 1- vs. 3-substitution) significantly alters potency .

Q. How can computational methods (e.g., molecular docking, QSAR) guide the design of this compound analogs with improved target specificity?

- Answer :

- Docking : Identify key binding interactions (e.g., hydrogen bonds between the carboxamide and Asp93 in a kinase active site).

- QSAR : Correlate substituent electronic parameters (Hammett σ) or lipophilicity (logP) with IC₅₀ values.

- ADMET Prediction : Use tools like SwissADME to optimize bioavailability and reduce off-target effects .

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Answer : Discrepancies may arise from:

- Metabolic Instability : Use hepatic microsome assays to identify metabolic hotspots (e.g., N-debenzylation).

- Poor Pharmacokinetics : Modify substituents to enhance plasma stability (e.g., replace benzyl with cyclopropyl).

- Off-Target Effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify unintended targets .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining purity?

- Answer :

- Flow Chemistry : Continuous synthesis minimizes side reactions.

- Crystallization Optimization : Use solvent mixtures (e.g., ethyl acetate/heptane) to improve yield and purity.

- Quality Control : Monitor intermediates via HPLC to remove regioisomeric byproducts .

Methodological Considerations

Q. How can researchers validate the mechanism of action for this compound in enzyme inhibition assays?

- Answer :

- Enzyme Kinetics : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters.

- Mutagenesis Studies : Confirm critical residue interactions (e.g., Ala-scanning of catalytic sites) .

Q. What analytical techniques are critical for detecting degradation products in stability studies of this compound?

- Answer :

- LC-MS/MS : Identify hydrolytic (amide bond cleavage) or oxidative (benzyl oxidation) degradation products.

- Forced Degradation : Expose the compound to heat, light, and pH extremes to simulate storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。